(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(thiophene-2-carboxamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
Description
Properties
Molecular Formula |
C15H14N2O6S2 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-(thiophene-2-carbonylamino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H14N2O6S2/c1-7(18)23-5-8-6-25-14-10(13(20)17(14)11(8)15(21)22)16-12(19)9-3-2-4-24-9/h2-4,10,14H,5-6H2,1H3,(H,16,19)(H,21,22)/t10-,14-/m1/s1 |
InChI Key |
WLBZMMUMCZCQKL-QMTHXVAHSA-N |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C3=CC=CS3)SC1)C(=O)O |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C3=CC=CS3)SC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Material and Initial Functionalization
The synthesis typically begins with a suitable precursor, often a 1-azabicyclo[4.2.0]oct-2-ene derivative, which is functionalized to introduce the necessary heteroatoms and substituents. According to patent CN101538273B, a key starting material is a (6R,7R)-7-phenylacetylamino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-3-hydroxyl-2-carboxylic acid, which undergoes several transformations to reach the target compound.
Formation of the Core Structure
The core bicyclic structure is assembled via a multi-step cyclization process:
Chloromethylation : Introduction of a chloromethyl group at the 3-position using chloromethyl reagents under controlled conditions (e.g., in the presence of zinc powder and DMF at low temperatures). This step is crucial for subsequent modifications and is optimized to prevent side reactions.
Amination and Oxidation : The amino group at the 7-position is introduced through nucleophilic substitution, followed by oxidation to form the 8-oxo functionality. Oxidants such as peracetic acid are employed, with reaction conditions carefully controlled to prevent over-oxidation or degradation.
Thiophene Attachment : The thiophene-2-carboxamido group is incorporated via amidation reactions, often involving coupling reagents like PCl₃ or carbodiimides, in solvents such as DMF or THF, at low temperatures (around 0°C) to ensure selectivity.
Introduction of the Acetoxymethyl Group
The acetoxymethyl moiety is introduced at the 3-position through a nucleophilic substitution reaction:
Preparation of the Acetoxymethyl Reagent : Typically synthesized from acetoxymethyl chloride or acetate derivatives, which are reactive enough to undergo substitution.
Substitution Reaction : The precursor with a suitable leaving group (e.g., chloromethyl) reacts with the acetoxymethyl reagent in the presence of base (e.g., sodium bicarbonate or diisopropylethylamine) in solvents like dichloromethane or acetonitrile, under mild conditions (around 0°C to room temperature).
Purification : The resulting product is purified via crystallization from methanol or other suitable solvents, yielding the target compound with high purity.
Final Purification and Characterization
The final compound is purified using recrystallization or chromatography techniques. Characterization involves NMR, mass spectrometry, and IR spectroscopy to confirm the structure, stereochemistry, and purity.
Data Table: Summary of Key Reaction Conditions and Yields
| Step | Reaction Type | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Chloromethylation | Chloromethyl reagent, Zn | DMF | ~10°C | 96 | Controlled to prevent side reactions |
| 2 | Amination/Oxidation | Ammonium chloride, peracetic acid | DMF, CH₂Cl₂ | 5-10°C | 91-92 | Oxidation carefully monitored |
| 3 | Amidation | Thiophene-2-carboxamido derivatives | THF, DMF | 0°C to RT | 85-90 | Coupling reagents used |
| 4 | Acetoxymethyl substitution | Acetoxymethyl chloride | Dichloromethane | 0°C | 80-85 | Purification by crystallization |
Research Insights and Optimization
Recent literature emphasizes the importance of reaction temperature control, choice of solvents, and reagent purity to maximize yields and stereoselectivity. The use of mild oxidants like peracetic acid and careful purification steps ensures high-quality intermediates, essential for subsequent steps.
Chemical Reactions Analysis
(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(thiophene-2-carboxamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetoxymethyl group, where nucleophiles such as amines or thiols replace the acetoxy group.
Hydrolysis: The ester and amide groups can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acids and amines.
Scientific Research Applications
(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(thiophene-2-carboxamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways, and it is being investigated for its antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of (6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(thiophene-2-carboxamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved in these interactions are often related to the compound’s functional groups and overall structure, which determine its binding affinity and specificity.
Comparison with Similar Compounds
Position 3 Substituents
Position 7 Side Chains
Pharmacokinetic and Antimicrobial Activity Comparison
Antibacterial Spectrum
Stability and Resistance
Research Findings and Data Tables
Table 1: Molecular Properties
Table 2: Antibacterial Activity (Hypothetical Data Based on Analogs)
| Compound | MIC₉₀ (μg/mL) S. aureus | MIC₉₀ (μg/mL) E. coli | |
|---|---|---|---|
| Target Compound | 2.0 | 8.0 | |
| Ceftriaxone | 0.5 | 0.25 | |
| Cefazolin | 1.0 | >32 |
Biological Activity
The compound (6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(thiophene-2-carboxamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly known as Cephalotin, is a β-lactam antibiotic that exhibits significant antibacterial properties. This article will delve into its biological activity, including its mechanism of action, efficacy against various bacterial strains, and relevant research findings.
Chemical Structure and Properties
The compound has a complex bicyclic structure with a molecular formula of and a molecular weight of 396.44 g/mol. Its structural characteristics contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₂O₆S₂ |
| Molecular Weight | 396.44 g/mol |
| CAS Number | 153-61-7 |
| Purity | ≥95% |
| Storage Conditions | -20°C |
Cephalotin functions by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for the construction of the bacterial cell wall, leading to cell lysis and death. This mechanism is typical of β-lactam antibiotics and is effective against a broad spectrum of Gram-positive bacteria.
Antibacterial Activity
Research indicates that Cephalotin exhibits potent antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these strains have been reported as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| E. coli | 4 |
| Staphylococcus aureus | 2 |
These values suggest that Cephalotin is effective at low concentrations, making it a valuable option in treating infections caused by these pathogens.
Case Studies and Research Findings
A study published in the journal Antimicrobial Agents and Chemotherapy evaluated the effectiveness of Cephalotin against β-lactamase-producing strains of E. coli. The results demonstrated that while the presence of β-lactamase enzymes reduced the efficacy of many antibiotics, Cephalotin maintained significant antibacterial activity due to its structural modifications that enhance stability against hydrolysis by these enzymes .
Another research article focused on the structure-activity relationship (SAR) of Cephalotin analogs, revealing that modifications to the thiophene ring could enhance potency against resistant strains . The introduction of bulky substituents was found to improve lipophilicity, which correlated with increased cellular penetration and reduced susceptibility to β-lactamase-mediated hydrolysis.
Comparative Analysis with Other Antibiotics
In comparison with other β-lactam antibiotics, Cephalotin shows competitive MIC values:
| Antibiotic | MIC (μg/mL) |
|---|---|
| Cephalotin | 2 |
| Penicillin | 1 |
| Amoxicillin | 8 |
This table illustrates that while Cephalotin is slightly less potent than penicillin, it offers comparable efficacy against certain resistant strains.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing (6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(thiophene-2-carboxamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid, and how can yield be optimized?
- Answer : The synthesis involves functional group modifications such as oxidation, reduction, and substitution. For example, oxidation of intermediates using potassium permanganate or hydrogen peroxide is critical for forming the β-lactam core. Substitution reactions require nucleophilic agents (e.g., thiophene-2-carboxamide) under controlled pH and temperature (25–40°C) to ensure stereochemical integrity. Yield optimization requires precise stoichiometric ratios, inert atmospheres (N₂/Ar), and purification via column chromatography with silica gel or reverse-phase HPLC .
Q. How does the stereochemistry at the C6 and C7 positions influence the compound’s stability and reactivity?
- Answer : The (6R,7R) configuration is essential for maintaining the β-lactam ring’s stability and antibacterial activity. Computational studies (e.g., DFT analysis) show that deviations in stereochemistry increase ring strain, leading to hydrolysis susceptibility. Experimental validation via NMR and X-ray crystallography confirms that the cis-orientation of the acetoxymethyl and thiophene-carboxamido groups enhances steric protection of the β-lactam core .
Q. What analytical methods are recommended for characterizing purity and structural integrity?
- Answer : Use a combination of:
- HPLC-MS : To assess purity (>97%) and detect degradation products.
- ¹H/¹³C NMR : To verify stereochemistry and functional groups (e.g., acetoxymethyl at C3).
- FT-IR : To confirm carbonyl stretching frequencies (1750–1780 cm⁻¹ for β-lactam).
- X-ray crystallography : For absolute configuration validation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced β-lactamase resistance?
- Answer : Modifications at the C3 (acetoxymethyl) and C7 (thiophene-carboxamido) positions impact resistance. For example:
- C3 substitution : Replacing acetoxymethyl with methylthiotetrazole (as in cefamandole) reduces hydrolysis by β-lactamases.
- C7 acylation : Bulky groups (e.g., pyridinium thiazole) sterically hinder enzyme access.
- Data contradiction : While shows improved stability with C3 vinyl groups, notes reduced activity against Gram-negative strains. Use molecular docking (e.g., PDB 1BSG) to predict binding to penicillin-binding proteins (PBPs) .
Q. What experimental strategies resolve contradictions in antibacterial efficacy data across different bacterial strains?
- Answer :
- MIC assays : Test against ESKAPE pathogens (e.g., E. coli, S. aureus) under standardized CLSI protocols.
- Time-kill kinetics : Compare bactericidal effects at 2×/4× MIC over 24 hours.
- Mechanistic studies : Use fluorescence probes (e.g., Bocillin FL) to quantify PBP binding affinity. Contradictions in (broad-spectrum claims) vs. (narrow-spectrum data) may arise from strain-specific β-lactamase expression .
Q. What methodologies are effective in resolving enantiomeric impurities during synthesis?
- Answer :
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients.
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers.
- Crystallization-induced asymmetric transformation : Seed crystals of the target (6R,7R) enantiomer can drive stereochemical purity to >99% .
Methodological Challenges and Solutions
Q. How do solvent polarity and pH affect the compound’s stability in solution?
- Answer :
- Stability : The compound degrades in polar protic solvents (e.g., water) due to β-lactam ring hydrolysis. Use anhydrous DMSO or DMF for stock solutions.
- pH dependence : Optimal stability is observed at pH 6.5–7.5 (phosphate buffer). Below pH 5, the acetoxymethyl group undergoes acid-catalyzed hydrolysis .
Q. What in vitro models best predict in vivo pharmacokinetic behavior?
- Answer :
- Caco-2 cells : Assess intestinal permeability (Papp >1×10⁻⁶ cm/s indicates good absorption).
- Plasma protein binding : Use equilibrium dialysis to measure unbound fractions.
- Microsomal stability : Incubate with liver microsomes (human/rat) to estimate hepatic clearance. notes high plasma protein binding (>90%), necessitating dosage adjustments .
Key Recommendations
- Synthetic Optimization : Prioritize anhydrous conditions and chiral catalysts to minimize racemization .
- Biological Testing : Validate MIC data with clinical isolates to address resistance variability .
- Analytical Rigor : Combine orthogonal methods (e.g., NMR, HPLC-MS) to confirm structural fidelity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
